molecular formula C12H18ClNO B13259587 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol

1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol

Cat. No.: B13259587
M. Wt: 227.73 g/mol
InChI Key: DRGLJIKCEYAKFB-UHFFFAOYSA-N
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Description

1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a chlorophenyl group attached to a propyl chain, which is further connected to an amino group and a hydroxyl group

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)propylamino]propan-2-ol

InChI

InChI=1S/C12H18ClNO/c1-3-12(14-8-9(2)15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

DRGLJIKCEYAKFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with propylamine, followed by reduction and subsequent hydroxylation. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a secondary amine.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-one.

    Reduction: Formation of 1-{[1-(4-Chlorophenyl)propyl]amino}propane.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol
  • 1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol
  • 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol

Uniqueness

1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct chemical and biological properties This chlorine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacokinetic profile

Biological Activity

1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol, also known as a chlorinated analog of propanolamine, is a compound of interest due to its potential pharmacological applications. Its structure features a propan-2-ol backbone with a 4-chlorophenyl substituent, which may influence its biological activity through interactions with various molecular targets.

  • Molecular Formula : C12H18ClN
  • Molecular Weight : 229.73 g/mol
  • Structure : The compound consists of a propan-2-ol moiety linked to a 4-chlorophenyl group, which may enhance its binding affinity to biological targets compared to non-chlorinated analogs.

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific receptors and enzymes. This interaction can modulate various biological pathways, affecting cellular signaling and potentially leading to therapeutic effects. Research indicates that the compound may exhibit pharmacological properties relevant to neurological disorders and metabolic diseases due to its influence on neurotransmitter systems and enzyme activities.

Biological Activity Overview

  • Receptor Interaction : The compound has shown potential in interacting with adrenergic receptors, which are crucial for various physiological responses including heart rate regulation and metabolic processes. Studies suggest that the chlorophenyl group enhances binding affinity, possibly leading to increased efficacy in receptor modulation.
  • Enzyme Modulation : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, thus influencing overall metabolic function.
  • Antiproliferative Effects : Research has explored the compound's cytotoxic effects against various cancer cell lines. For instance, it has been tested alongside other derivatives for its ability to induce apoptosis in cancer cells, demonstrating promising results in preliminary assays.

Table 1: Biological Activity Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundChlorinated phenyl groupModulates adrenergic receptors; potential enzyme inhibitor
1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-olFluorinated phenyl groupHigher binding affinity; studied for neurological applications
1-{[1-(4-Bromophenyl)propyl]amino}propan-2-olBrominated phenyl groupSimilar receptor interactions; varied biological pathway modulation

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of various amino alcohol derivatives including this compound, researchers utilized MTT assays on human cancer cell lines (A375 and HT-29). The results indicated that the compound exhibited moderate cytotoxicity against HT-29 cells, suggesting potential for further development as an anticancer agent.

Case Study 2: Neurological Implications

Another study focused on the interaction of similar compounds with neurotransmitter receptors involved in mood regulation. It was found that chlorinated derivatives could enhance serotonin receptor activity, indicating possible applications in treating depression or anxiety disorders.

Research Findings

Recent investigations have highlighted the importance of structural modifications in enhancing the biological efficacy of amino alcohols. The presence of halogen substituents like chlorine not only affects binding affinities but also alters the pharmacokinetics and pharmacodynamics of these compounds.

Key Findings:

  • Binding Affinity : The chlorinated variant demonstrates enhanced receptor binding compared to non-halogenated analogs.
  • Cytotoxic Potential : Exhibited significant cytotoxicity against specific cancer cell lines.
  • Therapeutic Applications : Potential applications in treating metabolic disorders and neurological conditions have been suggested based on preliminary data.

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